molecular formula C17H23N3O3S2 B12213541 2-{[1-(2,4-dimethylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide

2-{[1-(2,4-dimethylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide

Cat. No.: B12213541
M. Wt: 381.5 g/mol
InChI Key: HGWSVKUGOQQHJZ-UHFFFAOYSA-N
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Description

2-{[1-(2,4-dimethylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide is a complex organic compound that features a unique structure combining a thieno[3,4-d]imidazole core with a dimethylphenyl group and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-dimethylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide typically involves multiple stepsCommon reagents used in these reactions include acyl or sulfonyl chlorides and triethylamine (TEA) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-dimethylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylacetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-{[1-(2,4-dimethylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(2,4-dimethylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2,4-dimethylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C17H23N3O3S2

Molecular Weight

381.5 g/mol

IUPAC Name

2-[[3-(2,4-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]-N,N-dimethylacetamide

InChI

InChI=1S/C17H23N3O3S2/c1-11-5-6-14(12(2)7-11)20-15-10-25(22,23)9-13(15)18-17(20)24-8-16(21)19(3)4/h5-7,13,15H,8-10H2,1-4H3

InChI Key

HGWSVKUGOQQHJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCC(=O)N(C)C)C

Origin of Product

United States

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